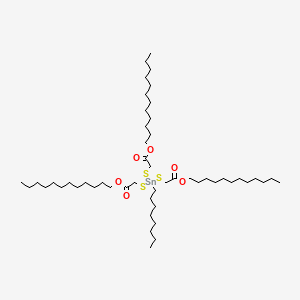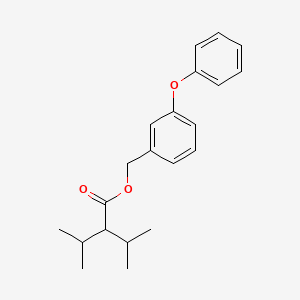
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound with a unique structure that combines elements of butanoic acid, isopropyl groups, and phenoxyphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 3-methyl-2-(1-methylethyl)butanoic acid with (3-phenoxyphenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions helps in achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.
類似化合物との比較
Similar Compounds
Butanoic acid, 3-methyl-2-(1-methylethyl)-: This compound shares the butanoic acid and isopropyl groups but lacks the phenoxyphenyl ester group.
(3-Phenoxyphenyl)methyl ester: This compound contains the phenoxyphenyl ester group but lacks the butanoic acid and isopropyl groups.
Uniqueness
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
62391-88-2 |
|---|---|
分子式 |
C21H26O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl 3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C21H26O3/c1-15(2)20(16(3)4)21(22)23-14-17-9-8-12-19(13-17)24-18-10-6-5-7-11-18/h5-13,15-16,20H,14H2,1-4H3 |
InChIキー |
OKOORXKDNNDJRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


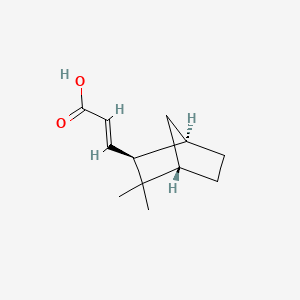


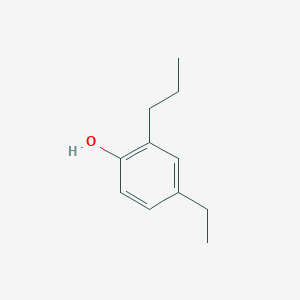
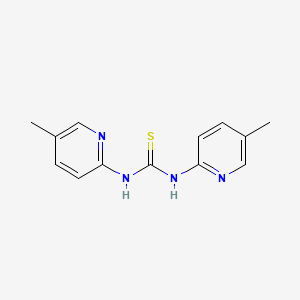



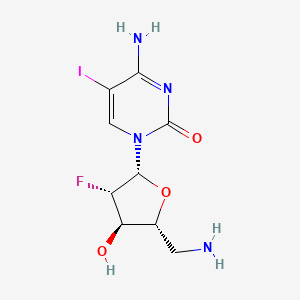

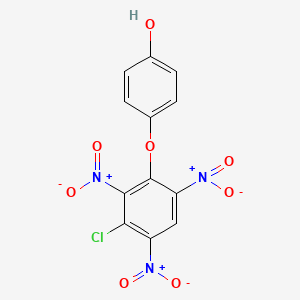
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
